molecular formula C11H15ClF3NO B1439699 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185295-63-9

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride

Cat. No. B1439699
M. Wt: 269.69 g/mol
InChI Key: TXMDOXXIWTWWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Butoxy-3-(trifluoromethyl)aniline hydrochloride” is likely a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are primary amines that consist of the amine group attached to a phenyl group . The “4-Butoxy-3-(trifluoromethyl)” part suggests that this particular compound has additional functional groups attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “4-Butoxy-3-(trifluoromethyl)aniline hydrochloride” would consist of a phenyl ring with an amine group, a butoxy group, and a trifluoromethyl group attached. The positions of these groups on the phenyl ring would be determined by the numbers in the name .


Chemical Reactions Analysis

Anilines, including “4-Butoxy-3-(trifluoromethyl)aniline hydrochloride”, can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions at the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Butoxy-3-(trifluoromethyl)aniline hydrochloride” would depend on its specific structure. Anilines are typically colorless, although they can darken upon exposure to air due to oxidation .

Safety And Hazards

Anilines can be hazardous. They can cause irritation to the skin and eyes, and can be harmful if inhaled or swallowed . Specific safety information for “4-Butoxy-3-(trifluoromethyl)aniline hydrochloride” would depend on its exact structure .

Future Directions

The future directions for research on “4-Butoxy-3-(trifluoromethyl)aniline hydrochloride” would depend on its potential applications. Anilines are used in a wide range of industries, including the manufacture of dyes, drugs, and plastics .

properties

IUPAC Name

4-butoxy-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO.ClH/c1-2-3-6-16-10-5-4-8(15)7-9(10)11(12,13)14;/h4-5,7H,2-3,6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMDOXXIWTWWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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